molecular formula C6H7BrN2O3 B6608249 methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate CAS No. 2168016-04-2

methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate

Cat. No.: B6608249
CAS No.: 2168016-04-2
M. Wt: 235.04 g/mol
InChI Key: BGNOXOWBBPSWBN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-methoxy-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Properties

IUPAC Name

methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-11-5-3(7)4(8-9-5)6(10)12-2/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNOXOWBBPSWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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